2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
Description
Properties
IUPAC Name |
2-(1-benzylazetidin-3-yl)-6-methyl-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3.C2H2O4/c1-13-7-8-16-17(9-13)20-18(19-16)15-11-21(12-15)10-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,19,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIUXXVKOKPXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their anticancer properties. They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells.
Mode of Action
It is known that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold contributes to its anticancer activity. Additionally, the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increases its anticancer activity.
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structure is distinguished by its azetidine ring and oxalate counterion , which differentiate it from other benzimidazole derivatives. Below is a comparison with key analogs:
Key Observations :
- The oxalate salt may enhance aqueous solubility relative to free-base forms (e.g., 5e ), which have high melting points (>320°C) indicative of crystalline, less-soluble structures .
Antimicrobial Activity
- 3ab (7-bromo-5-methyl derivative): Exhibited MIC values of 3.9 µg/mL against MRSA, outperforming methoxy-substituted analogs (e.g., 3ac ) due to bromine’s electron-withdrawing effects enhancing membrane penetration .
- Target Compound : Antimicrobial data are lacking, but the benzylazetidine group may mimic the bioactive benzylindole moieties in 3t and 3u , which showed moderate activity against Gram-positive bacteria .
Anticancer Activity
- 2-(1-Allyl-5-phenyl-1H-indol-3-yl)-1H-benzo[d]imidazole (3o) : Showed reduced activity (IC50 >50 µM), highlighting the importance of substituent choice .
Molecular Docking and Target Engagement
- The target compound’s azetidine ring may engage in hydrogen bonding with catalytic residues in similar enzymatic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
